GSK-3β Inhibitory Potency of 3-amino-N-(5-chloropyridin-2-yl)benzamide vs. Class Benchmarks
3-amino-N-(5-chloropyridin-2-yl)benzamide demonstrates an IC₅₀ of 130 nM against human GSK-3β in a biochemical assay [1]. This value positions it within the moderate potency range for this target class. For procurement context, this potency is 7.7-fold weaker than a highly optimized clinical candidate (IC₅₀ = 5.9 nM [2]) but 7.7-fold more potent than a weaker class representative (IC₅₀ = 1000 nM [3]). This quantitative differentiation highlights that 3-amino-N-(5-chloropyridin-2-yl)benzamide serves a specific niche as a moderately potent GSK-3β tool compound, distinct from both potent lead-like molecules and weaker screening hits.
| Evidence Dimension | GSK-3β Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 130 nM |
| Comparator Or Baseline | Potent GSK-3β inhibitor (CHEMBL5278465): 5.9 nM; Weak GSK-3β inhibitor (CHEMBL201511): 1000 nM |
| Quantified Difference | 7.7-fold less potent than potent comparator; 7.7-fold more potent than weak comparator |
| Conditions | Recombinant full-length human N-terminal GST-tagged GSK3beta (1-420) expressed in baculovirus |
Why This Matters
This potency profile defines its utility as a moderate-affinity probe, allowing researchers to select it when an intermediate level of GSK-3β inhibition is desired for mechanistic studies.
- [1] BindingDB Entry BDBM50540735. CHEMBL4633141. IC₅₀ = 130 nM for human GSK-3β. Curated by ChEMBL. BindingDB Database. Accessed April 2026. View Source
- [2] BindingDB Entry BDBM50613394. CHEMBL5278465. IC₅₀ = 5.9 nM for human GSK-3β. Curated by ChEMBL. BindingDB Database. Accessed April 2026. View Source
- [3] BindingDB Entry BDBM47167. CHEMBL201511. IC₅₀ = 1000 nM for GSK-3β. Curated by ChEMBL. BindingDB Database. Accessed April 2026. View Source
